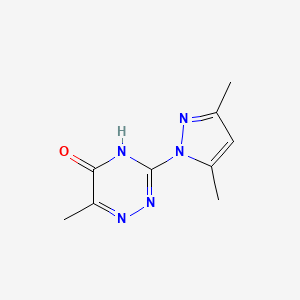
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone, also known as HNB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. HNB has a unique chemical structure that makes it a promising candidate for use in drug development, as well as in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to have a number of biochemical and physiological effects in various studies. In animal studies, 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been shown to improve cognitive function and memory, as well as to have anti-inflammatory and antioxidant effects. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has also been shown to have potential as a neuroprotective agent, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biochemical processes. 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is also relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone. One potential area of research is the development of new drugs based on the structure of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone. Another area of research is the further study of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone's mechanism of action, which could lead to a better understanding of its potential applications in various fields. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone, as well as its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is a complex process that involves multiple steps. One of the most common methods for synthesizing 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is through the reaction of 5-hydroxy-3-nitrobenzofuran-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of chemical reactions and chromatography techniques.
Applications De Recherche Scientifique
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone has been extensively studied for its potential applications in various scientific fields, including drug development, chemical biology, and neuroscience. One of the most promising applications of 1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)acetone is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(5-hydroxy-3-nitro-1-benzofuran-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-6(13)4-10-11(12(15)16)8-5-7(14)2-3-9(8)17-10/h2-3,5,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJUNQLJIOTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C2=C(O1)C=CC(=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)

![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)

![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)



![2-{[6-ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B6044593.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)